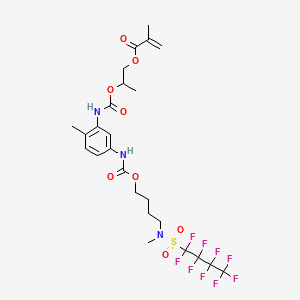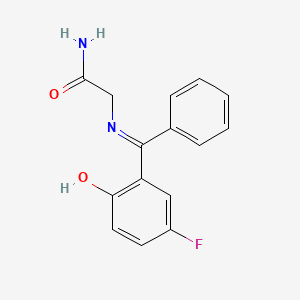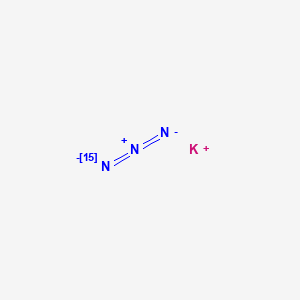![molecular formula C22H30N5O5P B13413877 N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is a complex organic compound with a molecular formula of C34H52N10O17P2 This compound is characterized by its intricate structure, which includes a purine base linked to a benzamide group through a phosphorylated propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the purine base and the benzamide group. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Phosphorylation: The propyl chain is phosphorylated using di(propan-2-yloxy)phosphoryl chloride under controlled conditions to ensure the correct stereochemistry.
Coupling Reaction: The phosphorylated propyl chain is then coupled with the purine base using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Benzamide: The benzamide group is synthesized separately and then attached to the purine base through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or purine derivatives.
科学的研究の応用
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to modulation of their activity. This can result in inhibition or activation of biochemical pathways, depending on the nature of the target.
類似化合物との比較
Similar Compounds
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]acetamide
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]formamide
Uniqueness
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is unique due to its specific structural features, such as the benzamide group and the phosphorylated propyl chain. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C22H30N5O5P |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H30N5O5P/c1-15(2)31-33(29,32-16(3)4)14-30-17(5)11-27-13-25-19-20(23-12-24-21(19)27)26-22(28)18-9-7-6-8-10-18/h6-10,12-13,15-17H,11,14H2,1-5H3,(H,23,24,26,28)/t17-/m1/s1 |
InChIキー |
YNYPHDPOKHGRSR-QGZVFWFLSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OCP(=O)(OC(C)C)OC(C)C |
正規SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)








![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
